molecular formula C13H17F3N2 B2946822 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline CAS No. 858126-26-8

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B2946822
CAS RN: 858126-26-8
M. Wt: 258.288
InChI Key: QZWMLICXQMNDKW-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H17F3N2. It has a molecular weight of 258.29 .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered azepane ring attached to an aniline group with a trifluoromethyl group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not specified in the sources I found .

Scientific Research Applications

Application in Organic Synthesis

2-(Azepan-1-yl)-5-(trifluoromethyl)aniline has been utilized in various organic synthesis processes. A study by Wu et al. (2021) demonstrated its use as a monodentate transient directing group to assist in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Additionally, Dolfen et al. (2014) reported its role in the selective synthesis of functionalized trifluoromethylated azaheterocycles (Dolfen et al., 2014).

Utility in Heterocyclic Compound Synthesis

This compound has been instrumental in the construction of heterocyclic compounds. Zheng et al. (2014) explored its use in the synthesis of azepino[5,4,3-cd]indoles from 2-alkynylanilines, using a dearomatization strategy and palladium-catalyzed domino heterocyclization/Heck reaction (Zheng et al., 2014).

Involvement in Crystal Structure Analysis

The compound's derivatives have been used in crystal structure analysis. Slyvka et al. (2019) synthesized a derivative from 2-(trifluoromethyl)aniline, which was used in the study of crystal structures, revealing insights into molecular interactions and packing (Slyvka et al., 2019).

Role in Ionic Liquid Synthesis

Belhocine et al. (2011) utilized azepane, a related compound, to synthesize a new family of room temperature ionic liquids, highlighting its potential in enhancing the sustainability of industrial processes (Belhocine et al., 2011).

Applications in Medicinal Chemistry

The compound has found applications in medicinal chemistry as well. Breitenlechner et al. (2004) designed novel azepane derivatives as PKB inhibitors, showcasing its potential in drug development (Breitenlechner et al., 2004).

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

Specific safety and hazard information for 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research and applications of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline are not specified in the sources I found. The potential uses of this compound would depend on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

2-(azepan-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)10-5-6-12(11(17)9-10)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWMLICXQMNDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (1.27 ml, 15.2 mmol) and anhydrous tin dichloride (1.43 g, 7.54 mmol) were sequentially added at 0° C. to a methanol (5 ml) solution of hexahydro-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-azepine (675 mg, 2.34 mmol), obtained as described in Referential Example 4-1. The resulting mixture was stirred for two hours. A saturated solution of sodium hydrogen carbonate was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (30 g, hexane/ethyl acetate=20/1). Thus, 1-[2-amino-4-(trifluoromethyl)phenyl]-hexahydro-1H-azepine (522 mg, 86.3%) was yielded as a colorless solid.
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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